molecular formula C12H12N2O2 B1331880 3-(3-Formyl-indol-1-yl)-propionamide CAS No. 61922-01-8

3-(3-Formyl-indol-1-yl)-propionamide

Cat. No. B1331880
CAS RN: 61922-01-8
M. Wt: 216.24 g/mol
InChI Key: SMKIKNUIBQBQNE-UHFFFAOYSA-N
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Description

3-(3-Formyl-indol-1-yl)-propionamide, also known as 3FIP, is an organic compound with a unique structure and properties. It is a formylated indole derivative and can be used as a building block for various chemical and biological systems. 3FIP has been used in a variety of scientific research applications, including as a model compound for studying the structure and function of enzymes, as a fluorescent probe for imaging and tracking cellular processes, and as a tool for drug design.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research has explored the crystal structure of compounds related to 3-(3-Formyl-indol-1-yl)-propionamide. For instance, the study by Ohki et al. (1977) investigated the structure of 3-(adenin-9-yl)propiontryptamide, a model for adenine-tryptophan interaction, revealing insights into molecular interactions and hydrogen bonding patterns (Ohki, Takénaka, Shimanouchi, & Sasada, 1977).

Synthesis and Analytical Evaluation

Süzen et al. (2001) focused on the synthesis of indole-3-propionamide derivatives related to 3-(3-Formyl-indol-1-yl)-propionamide. Their study developed a voltammetric method for analyzing these compounds, providing a foundation for further research in this area (Süzen, Ateş-Alagöz, Demircigil, & Ozkan, 2001).

Novel Hybrid Scaffolds Development

Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, starting from 4-(1H-indol-3-yl)butanoic acid. These compounds demonstrated potent inhibitory potential against the urease enzyme, showcasing potential therapeutic applications (Nazir et al., 2018).

Intramolecular Ugi Reaction

Reddy et al. (2012) reported an intramolecular Ugi reaction involving 2-(2-formyl-1H-indol-1-yl)acetic acid, a compound structurally similar to 3-(3-Formyl-indol-1-yl)-propionamide. This study contributed to the development of a novel class of N-alkyl-3-oxo-2-aryl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxamides (Reddy, Dey, Yadav, & Sridhar, 2012).

Anticancer and Antimicrobial Applications

Several studies have investigated compounds structurally related to 3-(3-Formyl-indol-1-yl)-propionamide for potential anticancer and antimicrobial applications. For example, Moody et al. (2003) explored nonpeptide antagonists that interact with gastrin releasing peptide receptors on lung cancer cells, providing insights into potential cancer therapies (Moody, Leyton, García-Marín, & Jensen, 2003).

properties

IUPAC Name

3-(3-formylindol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-12(16)5-6-14-7-9(8-15)10-3-1-2-4-11(10)14/h1-4,7-8H,5-6H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKIKNUIBQBQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359280
Record name 1H-Indole-1-propanamide, 3-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Formyl-indol-1-yl)-propionamide

CAS RN

61922-01-8
Record name 3-Formyl-1H-indole-1-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61922-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-propanamide, 3-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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